molecular formula C18H21FN4O B2418895 2-(4-FLUOROPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE CAS No. 1797804-36-4

2-(4-FLUOROPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE

Cat. No.: B2418895
CAS No.: 1797804-36-4
M. Wt: 328.391
InChI Key: UFOVRCLASVXEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-Fluorophenyl)-N-{[4-Methyl-6-(Pyrrolidin-1-Yl)Pyrimidin-2-Yl]Methyl}Acetamide , often referred to in scientific literature by its structural formula or as a derivative of pyrimidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}FN3_{3}O
  • Molecular Weight : 315.39 g/mol

This compound features a fluorophenyl group, a pyrrolidine moiety, and a methylpyrimidine structure, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • MDM2 Inhibition : The compound shows potential as a Murine Double Minute 2 (MDM2) inhibitor, which is crucial for regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, particularly G1 or G2/M phases, thereby inhibiting cancer cell proliferation.
  • Apoptotic Pathways : Evidence suggests that these compounds can activate apoptotic pathways, leading to cleavage of proteins such as PARP and caspase-3, which are markers for programmed cell death .

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
  • In Vivo Studies : In murine models, administration of the compound resulted in notable tumor growth inhibition compared to control groups. A study reported a reduction in tumor volume by approximately 50% after 14 days of treatment at a dosage of 30 mg/kg .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. Key findings include:

  • Cmax (Maximum Concentration) : Achieved levels were reported at approximately 8234 μg/L post-administration.
  • AUC (Area Under Curve) : Values suggest prolonged systemic exposure, enhancing its potential as a therapeutic agent .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and pharmacokinetics of the compound.

Study ReferenceCell Line TestedIC50 (μM)Tumor Volume Reduction (%)Cmax (μg/L)AUC (h·μg/L)
SJSA-10.550823473603
MDA-MB-2310.8Not reportedNot reportedNot reported
A5490.6Not reportedNot reportedNot reported

Case Study 1: MDM2 Inhibition

A study focused on the inhibition of MDM2 revealed that oral administration of the compound led to significant activation of p53 in xenograft models. The results indicated strong antitumor effects correlated with enhanced p53 activity and apoptosis induction .

Case Study 2: Combination Therapy

In another investigation, the compound was tested in combination with standard chemotherapy agents. The results showed synergistic effects that improved overall efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-13-10-17(23-8-2-3-9-23)22-16(21-13)12-20-18(24)11-14-4-6-15(19)7-5-14/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVRCLASVXEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.